1,4-Diethynyl-2,5-dimethylbenzene
Overview
Description
1,4-Diethynyl-2,5-dimethylbenzene is an organic compound with the molecular formula C12H10. It is a derivative of benzene, featuring two ethynyl groups and two methyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethynyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1,4-dibromo-2,5-dimethylbenzene is reacted with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Diethynyl-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1,4-Diethynyl-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-diethynyl-2,5-dimethylbenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where the ethynyl groups act as electron-withdrawing groups, stabilizing the intermediate carbocation.
Coordination Chemistry: The ethynyl groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and material science.
Comparison with Similar Compounds
1,4-Diethynyl-2,5-dimethylbenzene can be compared with other similar compounds, such as:
1,4-Diethynylbenzene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,4-Dimethylbenzene (p-Xylene): Lacks the ethynyl groups, making it less reactive in terms of addition reactions but more stable.
1,4-Dibromo-2,5-dimethylbenzene: Used as a precursor in the synthesis of this compound.
The presence of both ethynyl and methyl groups in this compound imparts unique reactivity and stability, making it a valuable compound in various chemical applications.
Properties
IUPAC Name |
1,4-diethynyl-2,5-dimethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10/c1-5-11-7-10(4)12(6-2)8-9(11)3/h1-2,7-8H,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IELAPHCQGFQIEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#C)C)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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